molecular formula C13H10O4S B12810617 1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide CAS No. 55039-39-9

1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide

Cat. No.: B12810617
CAS No.: 55039-39-9
M. Wt: 262.28 g/mol
InChI Key: JRQQRWJXBFEGRH-UHFFFAOYSA-N
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Description

1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide is a chemical compound with a complex structure that includes an indeno-oxathiin core.

Preparation Methods

The synthesis of 1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide involves several steps. The synthetic routes typically include the formation of the indeno-oxathiin core followed by the introduction of methyl groups at specific positions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide undergoes various types of chemical reactions, including:

Scientific Research Applications

1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The pathways involved in its action depend on the specific application and target .

Comparison with Similar Compounds

1,4-Dimethyl-9H-indeno(1,2-d)(1,2)oxathiin-9-one 3,3-dioxide can be compared with other similar compounds such as:

Properties

CAS No.

55039-39-9

Molecular Formula

C13H10O4S

Molecular Weight

262.28 g/mol

IUPAC Name

1,4-dimethyl-3,3-dioxoindeno[1,2-d]oxathiin-9-one

InChI

InChI=1S/C13H10O4S/c1-7-11-12(8(2)18(15,16)17-7)9-5-3-4-6-10(9)13(11)14/h3-6H,1-2H3

InChI Key

JRQQRWJXBFEGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(S(=O)(=O)O1)C)C3=CC=CC=C3C2=O

Origin of Product

United States

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